2,2-difluoro-3-(3-methylphenyl)propanoic acid
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Overview
Description
2,2-Difluoro-3-(3-methylphenyl)propanoic acid is an organic compound characterized by the presence of two fluorine atoms and a 3-methylphenyl group attached to a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-difluoro-3-(3-methylphenyl)propanoic acid typically involves the introduction of fluorine atoms into the propanoic acid structure. One common method is the fluorination of 3-(3-methylphenyl)propanoic acid using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction is usually carried out under controlled conditions to ensure selective fluorination at the desired positions.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process must be carefully monitored to maintain safety and product purity.
Chemical Reactions Analysis
Types of Reactions: 2,2-Difluoro-3-(3-methylphenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of new compounds with substituted functional groups.
Scientific Research Applications
2,2-Difluoro-3-(3-methylphenyl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated organic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,2-difluoro-3-(3-methylphenyl)propanoic acid involves its interaction with molecular targets through its fluorine atoms and aromatic ring. The fluorine atoms can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The aromatic ring can engage in π-π interactions with other aromatic systems, further modulating its activity.
Comparison with Similar Compounds
- 2,2-Difluoro-3-(4-fluoro-3-methylphenyl)propanoic acid
- 3-(3,5-Difluorophenyl)propanoic acid
- 3-(4-Fluoro-3-methylphenyl)propanoic acid
Comparison: 2,2-Difluoro-3-(3-methylphenyl)propanoic acid is unique due to the specific positioning of the fluorine atoms and the 3-methylphenyl group. This configuration imparts distinct chemical properties, such as increased stability and reactivity, compared to its analogs. The presence of multiple fluorine atoms can enhance the compound’s lipophilicity and metabolic stability, making it a valuable candidate for various applications.
Properties
IUPAC Name |
2,2-difluoro-3-(3-methylphenyl)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2O2/c1-7-3-2-4-8(5-7)6-10(11,12)9(13)14/h2-5H,6H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKSDWHXGKKZXTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(C(=O)O)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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